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molecular formula C9H11BrN2O4S B8584820 Ethyl 2-(5-bromopyridine-3-sulfonamido)acetate

Ethyl 2-(5-bromopyridine-3-sulfonamido)acetate

Cat. No. B8584820
M. Wt: 323.17 g/mol
InChI Key: DGSBSFCDERQXEP-UHFFFAOYSA-N
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Patent
US09050345B2

Procedure details

3,5-Dibromopyridine (3.00 g, 12.7 mmol) was dissolved in THF (20 mL) and the solution cooled to −20° C. Isopropyl magnesium chloride-lithium chloride complex (2.76 g, 19.0 mmol) was added to the solution under the nitrogen atmosphere. The reaction mixture was stirred for 45 minutes and sulfuryl chloride (1.55 mL, 19.0 mmol) was added (at −20° C.). Stirring continued for additional 30 minutes and to this mixture was added THF (10 mL) solution containing ethylglycinate (7.07 g, 50.7 mmol) and DIPEA (11.1 mL, 63.3 mmol) at −20° C. The reaction mixture was allowed to reach room temperature and stirred for 20 minutes before quenching with the addition of aqueous solution of ammonium chloride. The aqueous solution was extracted with ethyl acetate (2×25 mL). The combined organic portion was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography using CombiFlash (REDISEP®, silica gel, 40 g, 35% ethyl acetate/pet ether) to obtain ethyl 2-(5-bromopyridine-3-sulfonamido)acetate (1.50 g, 21.3%). LCMS Condition B-39: retention time 1.95 min, [M+1]=322.8. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.10 (t, J=7.2 Hz, 3H), 3.89 (d, J=6.0 Hz, 2H), 3.98 (q, J=7.2 Hz, 2H), 8.39 (t, J=2.0 Hz, 1H), 8.62 (t, J=6.0 Hz, 1H), 8.92 (d, J=2.0 Hz, 1H), 8.98 (d, J=2.0 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Name
ethylglycinate
Quantity
7.07 g
Type
reactant
Reaction Step Three
Name
Quantity
11.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[S:9](Cl)(Cl)(=[O:11])=[O:10].C([NH:16][CH2:17][C:18]([O-:20])=[O:19])C.[CH3:21][CH2:22]N(C(C)C)C(C)C>C1COCC1>[Br:8][C:6]1[CH:7]=[C:2]([S:9]([NH:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])(=[O:11])=[O:10])[CH:3]=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.55 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
ethylglycinate
Quantity
7.07 g
Type
reactant
Smiles
C(C)NCC(=O)[O-]
Name
Quantity
11.1 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Isopropyl magnesium chloride-lithium chloride complex (2.76 g, 19.0 mmol) was added to the solution under the nitrogen atmosphere
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
continued for additional 30 minutes and to this mixture
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
before quenching with the addition of aqueous solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portion was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 21.3%
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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